molecular formula C8H6N4O2 B219826 14-Methylergosta-8,24(28)-dien-3,6-diol CAS No. 120523-06-0

14-Methylergosta-8,24(28)-dien-3,6-diol

Cat. No. B219826
CAS RN: 120523-06-0
M. Wt: 428.7 g/mol
InChI Key: NJXNPGUJLIESKD-UTEOVFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Methylergosta-8,24(28)-dien-3,6-diol, also known as ergosterol, is a sterol found in fungi and some plants. It is a precursor of vitamin D2 and is involved in the regulation of membrane fluidity in fungal cells. Ergosterol has been the subject of extensive research due to its unique chemical structure and biological properties.

Mechanism of Action

Ergosterol plays a crucial role in maintaining membrane fluidity and stability in fungal cells. It is also involved in the regulation of cell growth and differentiation. The exact mechanism of action of 14-Methylergosta-8,24(28)-dien-3,6-diol is still not fully understood, but it is believed to interact with other membrane components and proteins to regulate various cellular processes.
Biochemical and Physiological Effects:
Ergosterol has been shown to have a variety of biochemical and physiological effects on fungal cells. It is involved in the regulation of membrane permeability, ion transport, and oxidative stress response. Ergosterol also plays a role in the synthesis of secondary metabolites, such as mycotoxins and antibiotics.

Advantages and Limitations for Lab Experiments

Ergosterol has several advantages as a biomarker for fungal biomass. It is relatively stable and can be easily extracted from various environmental samples. However, 14-Methylergosta-8,24(28)-dien-3,6-diol has some limitations, such as its susceptibility to degradation by UV radiation and its inability to distinguish between living and dead fungal cells.

Future Directions

There are several future directions for research on 14-Methylergosta-8,24(28)-dien-3,6-diol. One area of interest is the development of new methods for the extraction and quantification of 14-Methylergosta-8,24(28)-dien-3,6-diol from environmental samples. Another area of research is the investigation of the role of 14-Methylergosta-8,24(28)-dien-3,6-diol in the pathogenesis of fungal infections. Additionally, there is a growing interest in the use of 14-Methylergosta-8,24(28)-dien-3,6-diol as a target for antifungal drugs.

Synthesis Methods

Ergosterol can be synthesized from the fungus Saccharomyces cerevisiae, which is commonly used in the production of beer and bread. The synthesis process involves the conversion of lanosterol, a precursor of 14-Methylergosta-8,24(28)-dien-3,6-diol, into 14-Methylergosta-8,24(28)-dien-3,6-diol through a series of enzymatic reactions.

Scientific Research Applications

Ergosterol has been widely used in scientific research as a biomarker for fungal biomass. It has been used to estimate fungal biomass in various environments, including soil, water, and air. Ergosterol has also been used as a tool to study the ecology and diversity of fungal communities.

properties

CAS RN

120523-06-0

Product Name

14-Methylergosta-8,24(28)-dien-3,6-diol

Molecular Formula

C8H6N4O2

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,6S,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C29H48O2/c1-18(2)19(3)8-9-20(4)22-11-14-29(7)24-17-26(31)25-16-21(30)10-13-27(25,5)23(24)12-15-28(22,29)6/h18,20-22,25-26,30-31H,3,8-17H2,1-2,4-7H3/t20-,21+,22-,25?,26+,27-,28-,29+/m1/s1

InChI Key

NJXNPGUJLIESKD-UTEOVFRVSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C[C@@H](C4[C@@]3(CC[C@@H](C4)O)C)O)C)C

SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C)C

synonyms

14-MEDDO
14-methylergosta-8,24(28)-dien-3,6-diol

Origin of Product

United States

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